molecular formula C10H10N2O B3230256 (3-(1H-Imidazol-1-yl)phenyl)methanol CAS No. 129746-41-4

(3-(1H-Imidazol-1-yl)phenyl)methanol

Cat. No.: B3230256
CAS No.: 129746-41-4
M. Wt: 174.2 g/mol
InChI Key: VFRKJIFGXZRUFI-UHFFFAOYSA-N
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Description

(3-(1H-Imidazol-1-yl)phenyl)methanol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: (3-(1H-Imidazol-1-yl)phenyl)carboxylic acid.

    Reduction: (3-(1H-Imidazol-1-yl)phenyl)methane.

    Substitution: 4-nitro-(3-(1H-Imidazol-1-yl)phenyl)methanol.

Scientific Research Applications

(3-(1H-Imidazol-1-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antifungal and antibacterial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of (3-(1H-Imidazol-1-yl)phenyl)methanol is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.

Comparison with Similar Compounds

  • (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
  • (1-Methyl-1H-imidazol-2-yl)ethanol
  • (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol

Comparison: (3-(1H-Imidazol-1-yl)phenyl)methanol is unique due to the specific positioning of the imidazole ring and the methanol group on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methanol group can influence the compound’s solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3-imidazol-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKJIFGXZRUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293356
Record name 3-(1H-Imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129746-41-4
Record name 3-(1H-Imidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129746-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodobenzylalcohol (5.17 g, 21.0 mmol), imidazole (1.73 g, 25.2 mmol), potassium carbonate (3.78 g, 27.3 mmol), copper (0) powder (275 mg, 4.33 mmol) and potassium fluoride (260 mg, 4.44 mmol) in DMF (30 ml) were refluxed at 175° C. for 6 h. The reaction was filtered, the solid washed with DCM and washing and filtrate concentrated. Purification by silica chromatography using DCM followed by DCM:MeOH (15:1 then 10:1) yielded (3-imidazol-1-yl-phenyl)-methanol as an orange oil (3.17 g, 72%).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper (0)
Quantity
275 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

230 mg of 1-(3-ethoxycarbonylphenyl)imidazole see J. Am. Chem. Soc., 79, 4922 (1957)1 was dissolved in ml of ethyl ether, and 50 mg of lithium aluminium hydride was added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice water. The organic layer was separated and dried over anhydrous magnesium sulfate. The desiccant was separated by filtration. The solvent was evaporated and then the residue was purified by silica gel column chromatography Wakogel C-200, 20 g; eluting solvent: chloroform/methanol=20/1) to give 160 mg (yield 92%) of the captioned compound as a colorless oil.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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